molecular formula C20H21NO B3745574 2-[benzyl(2-naphthylmethyl)amino]ethanol

2-[benzyl(2-naphthylmethyl)amino]ethanol

Cat. No.: B3745574
M. Wt: 291.4 g/mol
InChI Key: DAQOQGVLOYOUPN-UHFFFAOYSA-N
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Description

Significance of Tertiary Amine Motifs in Organic Chemistry

Tertiary amines, organic compounds where a nitrogen atom is bonded to three alkyl or aryl groups, represent a crucial class of molecules in organic chemistry. fiveable.meucla.edu Their unique structure, featuring a nitrogen atom with a lone pair of electrons and a trigonal pyramidal geometry, underpins their diverse chemical reactivity. fiveable.me This structural feature makes them electron-dense and thus basic and nucleophilic, allowing them to participate in a wide array of chemical transformations. libretexts.org

The significance of tertiary amines stems from their versatile roles as catalysts, reagents, and fundamental building blocks in synthesis. fiveable.meamerigoscientific.com They are widely used as bases in organic reactions to neutralize acidic byproducts or to promote reactions that require a non-nucleophilic base. libretexts.org Furthermore, their nucleophilic character enables them to act as catalysts in numerous reactions, including acylations and alkylations, where they can form stable cationic intermediates. fiveable.me The α-tertiary amine motif has been shown to direct palladium-catalyzed reactions with remarkable selectivity, highlighting its importance in modern synthetic methods. nih.gov This ability to influence the reactivity of other functional groups makes tertiary amines indispensable tools for constructing complex molecules, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com

Academic Context of N-Substituted Ethanolamine (B43304) Derivatives

N-substituted ethanolamine derivatives are a specific class of amino alcohols that have garnered considerable academic interest due to their bifunctional nature, possessing both a nitrogen atom and a hydroxyl group. chemrxiv.org This combination allows for a wide range of chemical modifications and applications. These compounds are key intermediates in the synthesis of many important pharmaceuticals and industrial chemicals, such as acidic gas absorbents. chemrxiv.org

Research into N-substituted ethanolamines often focuses on methods of their synthesis and their roles in various chemical processes. The synthesis of N,N-dialkylated ethanolamines can be achieved by reacting ethanolamine with an excess of an alkylating agent. chemrxiv.org More complex derivatives are also explored; for instance, benzylation of N,N-disubstituted ethanolamines is a technique used to create derivatives with improved profiles for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov Furthermore, these derivatives are investigated for their potential as ligands in catalysis and as building blocks for more complex molecular architectures. A Chinese patent describes a method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol by reacting N-benzylaniline with ethylene (B1197577) oxide, showcasing the industrial relevance and ongoing process development for these compounds. google.com

Overview of Research Trajectories for Complex Amine Compounds

Modern chemical research into complex amine compounds is charting several dynamic trajectories, driven by the need for more efficient, selective, and sustainable synthetic methods. A major focus is the development of novel catalytic systems. This includes the use of amines as ligands for transition metals to create catalysts for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For example, nickel pincer complexes with "hard" nitrogen donor ligands have proven effective in catalyzing the cross-coupling of challenging substrates like nonactivated alkyl halides. nih.gov

Another significant research direction is the direct use of simple, abundant molecules as starting materials. There is growing interest in the direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source to build valuable N-containing organic molecules, which could provide a more sustainable alternative to traditional methods that rely on ammonia (B1221849) or nitric acid. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for amine synthesis, enabling reactions under mild conditions. mdpi.com Research in this area explores the use of light to drive reactions involving N,N-disubstituted iminium species and other amine precursors, opening new pathways for constructing complex molecules. mdpi.com The synthesis of N-heterocycles, which are core structures in many biologically active compounds, is also a major goal, with studies focusing on metal-catalyzed cyclization reactions using solid-supported catalysts for improved recyclability and greener processes. mdpi.com

Scope and Academic Relevance of 2-[benzyl(2-naphthylmethyl)amino]ethanol in Contemporary Chemical Science

The compound this compound belongs to the family of N,N-disubstituted aminoethanols. While specific research focusing exclusively on this molecule is not extensively documented in mainstream literature, its structural motifs—a tertiary amine, a hydroxyl group, and bulky aromatic benzyl (B1604629) and naphthylmethyl substituents—place it firmly within the academic context of ligands for catalysis and as a synthetic intermediate.

The synthesis of structurally related N,N-disubstituted aminoethanols is well-established. For example, the synthesis of 2-[benzyl(propyl)amino]ethanol (B5708070) involves reactions typical for amino alcohols, such as the alkylation of the amino group. evitachem.com A general method for preparing similar compounds, such as 2-[(N-benzyl-N-phenyl)amino]ethanol, involves the reaction of a secondary amine (N-benzylaniline) with ethylene oxide. google.com By analogy, this compound could be synthesized by reacting 2-(benzylamino)ethanol with 2-(chloromethyl)naphthalene (B1583795) or by the reaction of N-benzyl-N-(2-naphthylmethyl)amine with ethylene oxide.

The academic relevance of such a compound is primarily inferred from its potential application as a ligand in transition metal-catalyzed reactions. The combination of the "hard" tertiary amine donor and the "soft" hydroxyl donor makes it a potential bidentate ligand for various metals. The bulky benzyl and naphthyl groups provide significant steric hindrance, which can be crucial for influencing the selectivity (e.g., enantioselectivity or regioselectivity) of a catalytic reaction. Research on aminobenzylnaphthols, which share structural similarities, highlights their investigation as scaffolds for developing new bioactive agents, suggesting another potential, though less explored, avenue of relevance for this compound. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (at 20°C)Boiling Point (°C)
2-(Benzylamino)ethanol sigmaaldrich.comC₉H₁₃NO151.21Liquid153-156 °C / 12 mmHg
2-[Benzyl(methyl)amino]ethanol tcichemicals.comC₁₀H₁₅NO165.24Liquid103 °C / 1 mmHg
This compound C₂₀H₂₁NO291.39Not availableNot available

Data for this compound is calculated or inferred and not experimentally verified in the searched literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(naphthalen-2-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-13-12-21(15-17-6-2-1-3-7-17)16-18-10-11-19-8-4-5-9-20(19)14-18/h1-11,14,22H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQOQGVLOYOUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Benzyl 2 Naphthylmethyl Amino Ethanol

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway.

Disconnection Approaches for the Amine and Alcohol Functionalities

The primary retrosynthetic disconnections for 2-[benzyl(2-naphthylmethyl)amino]ethanol focus on the carbon-nitrogen (C-N) bonds of the tertiary amine and the carbon-oxygen (C-O) bond of the alcohol.

One logical disconnection is at the C-N bond between the nitrogen and the 2-hydroxyethyl group. This leads to a secondary amine, N-benzyl-N-(2-naphthylmethyl)amine, and a two-carbon electrophile that can introduce the ethanol (B145695) moiety, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. This approach is advantageous as the secondary amine precursor can be synthesized through various methods.

Alternatively, disconnection of the C-N bonds to the benzyl (B1604629) and 2-naphthylmethyl groups reveals a primary amino alcohol, 2-aminoethanol, as a key precursor. This strategy involves the sequential alkylation of the primary amine with benzyl and 2-naphthylmethyl halides or aldehydes.

A third approach involves disconnecting the carbon-carbon bond within the ethanolamine (B43304) unit, which is generally less common for this type of molecule.

Strategies for Incorporating Benzyl and Naphthylmethyl Moieties

The incorporation of the benzyl and 2-naphthylmethyl groups can be achieved through several retrosynthetic strategies. The most common approach involves disconnecting the C-N bonds, leading to benzyl and 2-naphthylmethyl halides (e.g., benzyl bromide and 2-(chloromethyl)naphthalene) as synthons. These electrophilic precursors can then be reacted with a suitable nucleophilic amine.

Another strategy is to disconnect the C-N bond to reveal aldehydes, namely benzaldehyde (B42025) and 2-naphthaldehyde (B31174). This approach points towards a reductive amination pathway for the formation of the C-N bonds.

Direct Synthesis Routes

Based on the retrosynthetic analysis, several direct synthesis routes can be devised to prepare this compound. These routes primarily rely on the alkylation of primary and secondary amines.

Alkylation Reactions of Primary and Secondary Amines

Alkylation of amines is a fundamental method for the formation of C-N bonds. This can be achieved through either reductive amination or nucleophilic substitution reactions.

Reductive amination offers a controlled method for the synthesis of amines and is particularly useful for preparing secondary and tertiary amines, as it minimizes the over-alkylation issues that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

One possible reductive amination pathway for the synthesis of this compound starts with 2-(benzylamino)ethanol. This intermediate can be reacted with 2-naphthaldehyde in the presence of a reducing agent to form the final product. Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction typically proceeds by the formation of an iminium ion intermediate, which is then reduced in situ to the tertiary amine.

Alternatively, a sequential reductive amination can be employed starting from 2-aminoethanol. This would involve a first reductive amination with benzaldehyde to form 2-(benzylamino)ethanol, followed by a second reductive amination with 2-naphthaldehyde.

A general representation of this pathway is shown below:

Starting Material Reagent Intermediate Reagent Final Product
2-AminoethanolBenzaldehyde, Reducing Agent2-(Benzylamino)ethanol2-Naphthaldehyde, Reducing AgentThis compound

Nucleophilic substitution provides a direct route to the target molecule by reacting an amine nucleophile with an alkyl halide. A plausible route involves the alkylation of a secondary amine with a halogenated precursor. For instance, N-benzyl-2-aminoethanol can be reacted with 2-(chloromethyl)naphthalene (B1583795) or 2-(bromomethyl)naphthalene. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another viable nucleophilic substitution pathway starts with N-(2-naphthylmethyl)amine. This secondary amine can be reacted sequentially with a benzyl halide and then a 2-haloethanol, or vice-versa. However, controlling the selectivity of these sequential alkylations can be challenging.

A more direct approach would be the reaction of the secondary amine, N-benzyl-N-(2-naphthylmethyl)amine, with a suitable 2-haloethanol, such as 2-bromoethanol. A patent for a similar compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, describes a reaction with ethylene oxide, which could also be a potential route for the target molecule. google.com

The following table summarizes potential nucleophilic substitution routes:

Nucleophile Electrophile 1 Intermediate Electrophile 2 Final Product
2-AminoethanolBenzyl bromide2-(Benzylamino)ethanol2-(Chloromethyl)naphthaleneThis compound
N-(2-naphthylmethyl)amineBenzyl bromideN-benzyl-N-(2-naphthylmethyl)amine2-BromoethanolThis compound

The choice between reductive amination and nucleophilic substitution will depend on factors such as the availability of precursors, reaction conditions, and potential for side reactions.

Multi-Component Reactions for Amine Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. For the construction of the core amine structure of this compound, a conceptual approach can be derived from established MCRs like the Betti reaction. mdpi.comfardapaper.ir The classical Betti reaction involves the condensation of 2-naphthol (B1666908), an aldehyde, and an amine to form aminobenzylnaphthols. mdpi.com

While the direct synthesis of the target compound via a single MCR is not explicitly documented, a hypothetical MCR could be designed. For instance, a three-component reaction might involve 2-naphthaldehyde, benzylamine (B48309), and a suitable two-carbon nucleophile. More plausibly, MCRs can be employed to build a key intermediate. The Betti reaction, for example, is known to produce aminobenzylnaphthols, which are structurally related to the target compound. mdpi.com Such reactions highlight the potential for creating densely functionalized molecules in a convergent manner. The electron-rich nature of 2-naphthol makes it an excellent substrate for these transformations. fardapaper.ir

Table 1: Hypothetical Multi-Component Reaction for a Precursor

Reactant A Reactant B Reactant C Catalyst/Conditions Product Type
2-Naphthaldehyde Benzylamine Trimethylsilyl cyanide Lewis Acid α-Aminonitrile intermediate
2-Naphthol Benzaldehyde Ethanolamine Solvent-free, heat Aminobenzylnaphthol scaffold

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering routes to complex molecules that are more efficient, selective, and sustainable than stoichiometric methods. Transition metal catalysis, in particular, has revolutionized the formation of carbon-nitrogen bonds. acs.org

Transition Metal-Catalyzed Amine Formation

The synthesis of tertiary amines like this compound can be achieved through various transition metal-catalyzed reactions. These methods often provide high levels of control and functional group tolerance. rsc.org

Hydroamination: This is an atom-economical process involving the direct addition of an N-H bond of an amine across an alkene or alkyne double or triple bond. acs.org Transition metal catalysts, often based on rhodium or iridium, can facilitate this transformation, providing a direct route to substituted amines. acs.org

Reductive Amination: A cornerstone of amine synthesis, this reaction involves the condensation of an amine with a carbonyl compound to form an imine (or enamine), which is then reduced in situ to the corresponding amine. While classical methods use stoichiometric reductants, modern protocols employ catalytic hydrogenation or transfer hydrogenation, often with iridium or rhodium catalysts.

C-H Amination: A state-of-the-art strategy involves the direct formation of a C-N bond by functionalizing a C-H bond. acs.org Palladium catalysts have been developed for the allylic C-H amination of terminal olefins with secondary amines, providing a powerful method for assembling tertiary amines from abundant hydrocarbon feedstocks. youtube.com This approach avoids pre-functionalization of the starting materials, shortening synthetic sequences.

Table 4: Selected Transition Metal-Catalyzed Methods for Amine Synthesis

Reaction Type Catalyst System Reactants Key Features Citation
Hydroamination Rh(I) or Ir(I) complexes Amine + Alkene/Alkyne Atom-economical, direct C-N bond formation. acs.org
Allylic C-H Amination Palladium/SOX ligand Secondary Amine + Terminal Olefin High selectivity for allylic position, broad substrate scope. youtube.com
Intramolecular C-H Amination Ir(III) catalyst 2-Aminobiphenyls Direct synthesis of carbazoles from primary anilines. acs.org
Hydrosilylation of Imines Homogeneous Transition Metal Catalysts Imine + Hydrosilane Mild reduction method for synthesizing amines. rsc.org

Organocatalytic Methods for Stereoselective Synthesis

The creation of a chiral center, should one be desired in derivatives of this compound, necessitates the use of stereoselective synthetic methods. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. mdpi.com For the synthesis of chiral amino alcohols, organocatalytic approaches can be applied to key bond-forming reactions. nih.gov

A plausible and efficient strategy for the stereoselective synthesis of a chiral variant of this compound is through asymmetric reductive amination. This can be conceptualized as a one-pot reaction involving a ketone, an amine, and a reducing agent, catalyzed by a chiral organocatalyst. For instance, a chiral phosphoric acid (CPA) could be employed to catalyze the reaction between an appropriate ketone and amine, with a Hantzsch ester serving as a mild reducing agent. researchgate.netnih.gov Chiral phosphoric acids have proven effective in a wide range of stereoselective reactions, including reductive aminations. nih.govacs.orgrsc.orgnih.govacs.orgrsc.org

One hypothetical route could involve the asymmetric reductive amination of a suitable ketone with an amine, catalyzed by a chiral phosphoric acid. The choice of substrates would be critical. For example, the reaction could proceed between 2-aminoethanol and a ketone precursor to the benzyl or naphthylmethyl group, followed by a subsequent alkylation step. However, a more convergent approach would be the direct reductive amination of an aldehyde. nih.gov For instance, the reaction of 2-(benzylamino)ethanol with 2-naphthaldehyde in the presence of a chiral organocatalyst and a reductant could yield the target compound. The development of new chiral phosphoric acid catalysts has provided a convenient strategy for the enantioselective construction of protected primary amines and has been applied to the reductive amination of heterocyclic amines. researchgate.net

Another organocatalytic approach could involve the asymmetric α-amination of a carbonyl compound. Proline and its derivatives are well-known organocatalysts for such transformations. mdpi.com While this might require a more complex synthetic design to introduce the specific N-substituents of the target molecule, it represents a valid organocatalytic strategy for the formation of C-N bonds. mdpi.com

The following table outlines potential chiral organocatalysts that could be investigated for the stereoselective synthesis of this compound derivatives.

Table 1: Potential Chiral Organocatalysts for Stereoselective Synthesis

Catalyst TypePotential ApplicationRelevant Findings
Chiral Phosphoric Acids (CPAs)Asymmetric Reductive AminationHave been successfully used for the enantioselective reductive amination of a diverse spectrum of ketones and amines. researchgate.netnih.gov
Proline and DerivativesAsymmetric α-AminationKnown to catalyze the α-amination of aldehydes and ketones with good stereocontrol. mdpi.com
Chiral BINOL-derived catalystsAsymmetric N-alkylationCan be effective in promoting the enantioselective alkylation of amines.
Cinchona Alkaloid DerivativesPhase-Transfer CatalysisEmployed in asymmetric phase-transfer catalysis for the alkylation of various substrates. tsijournals.com

Green Chemistry Principles in Synthesis Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for reactions such as N-alkylation and reductive amination often include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), which are now considered undesirable due to their environmental and health hazards. acsgcipr.org

Recent research has focused on identifying greener alternatives for these transformations. For reductive aminations, ethyl acetate (B1210297) has been demonstrated as a more environmentally benign solvent. acsgcipr.org Glycerol has also been explored as a green, recyclable solvent for the reductive amination of carbonyl compounds. ias.ac.in The use of microwave irradiation has also been shown to facilitate N-alkylation reactions in aqueous media, offering a greener alternative to traditional heating and organic solvents. rsc.org Furthermore, phase-transfer catalysis (PTC) can enable reactions in biphasic systems, often with water as one of the phases, thereby reducing the reliance on large volumes of organic solvents. acsgcipr.orgphasetransfer.com

The following table provides a comparative overview of solvents for the synthesis of amines, highlighting greener alternatives.

Table 2: Solvent Selection for Amine Synthesis

Reaction TypeTraditional SolventsGreener AlternativesRationale for Green Alternative
Reductive AminationDichloromethane, 1,2-Dichloroethane, Chloroform, DMFEthyl Acetate, 2-MeTHF, Isopropyl Acetate, AcetonitrileLower toxicity, better biodegradability, derived from renewable resources (for some). acsgcipr.org
N-AlkylationDichloromethane, Toluene, DMFWater (with microwave), Ethanol, Methanol, Deep Eutectic SolventsReduced environmental impact, potential for catalyst recycling, lower toxicity. rsc.org
Phase-Transfer CatalysisChlorinated SolventsToluene, MTBE, WaterAvoids dipolar aprotic solvents, allows for simpler work-ups, and reduces aqueous waste. acsgcipr.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comnih.govscience-revision.co.uk Reactions with high atom economy are inherently greener as they generate less waste.

The synthesis of this compound can be approached through different routes, each with a different theoretical atom economy. A common method for synthesizing tertiary amines is sequential N-alkylation. This process, however, often suffers from lower atom economy due to the formation of stoichiometric byproducts, typically salts from the reaction of the amine with an alkyl halide.

A more atom-economical approach is reductive amination. In an ideal reductive amination where an aldehyde or ketone reacts with an amine and hydrogen gas in the presence of a catalyst, the only byproduct is water. This represents a significant improvement in atom economy compared to traditional alkylation methods. acsgcipr.org The direct N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is another highly atom-economical method where water is the sole byproduct. nih.govnih.gov

The following table compares the theoretical atom economy of different synthetic strategies for the formation of a C-N bond.

Table 3: Atom Economy of Different Synthetic Strategies

Synthetic StrategyGeneral ReactionByproductsAtom Economy
Sequential N-AlkylationR-NH₂ + 2 R'-X → R-N(R')₂ + 2 HXHalide salts (e.g., HBr, HCl)Low to Moderate
Reductive Amination (with H₂)R-NH₂ + R'CHO + R''CHO + 2H₂ → R-N(CH₂R')(CH₂R'') + 2H₂OWaterHigh
N-Alkylation with AlcoholsR-NH₂ + 2 R'-OH → R-N(R')₂ + 2 H₂OWaterHigh
Multi-component ReactionsA + B + C → ProductMinimal or nonePotentially very high mdpi.com

By prioritizing reaction pathways with higher atom economy, such as reductive amination or direct alkylation with alcohols, the synthesis of this compound can be made significantly more efficient and sustainable.

Derivatization and Analogue Synthesis of 2 Benzyl 2 Naphthylmethyl Amino Ethanol

Structural Modification Strategies

The strategic modification of 2-[benzyl(2-naphthylmethyl)amino]ethanol focuses on creating a diverse library of analogues. These strategies are crucial for establishing structure-activity relationships (SAR) and optimizing the molecule for specific purposes. The primary avenues for modification involve altering the aromatic substituents and the ethanolamine (B43304) core.

The benzyl (B1604629) and 2-naphthylmethyl groups offer broad opportunities for structural variation, including substitutions on the aromatic rings and changes to the methylene (B1212753) linkers.

The introduction of various substituents onto the phenyl and naphthyl rings can significantly impact the electronic and steric properties of the molecule. While direct studies on this compound are not extensively documented in publicly available literature, general principles from related N-benzyl phenethylamine (B48288) and substituted benzylamine (B48309) syntheses can be informative. nih.govnih.gov

For instance, in the synthesis of N-benzyl phenethylamine analogues, substitutions on the N-benzyl ring have been shown to modulate biological activity. nih.gov A similar approach can be applied to this compound, where a range of electron-donating and electron-withdrawing groups could be introduced.

Table 1: Hypothetical Aromatic Ring Substitutions on the Benzyl and Naphthyl Moieties

Position of SubstitutionType of SubstituentRationale
Benzyl Ring (para)Methoxy (B1213986) (-OCH3)Electron-donating group, may influence binding interactions.
Benzyl Ring (para)Chloro (-Cl)Electron-withdrawing group, alters electronic distribution.
Naphthyl Ring (various)Fluoro (-F)Can enhance metabolic stability and binding affinity.
Naphthyl Ring (various)Methyl (-CH3)Increases lipophilicity.

The synthesis of such analogues would typically involve the reaction of the corresponding substituted benzyl halide or naphthylmethyl halide with the appropriate amine precursor.

The methylene (-CH2-) linkers connecting the nitrogen atom to the aromatic rings can be extended or branched to probe the impact of spatial orientation and flexibility. For example, replacing the benzyl group with a phenethyl group would extend the carbon chain, potentially altering the compound's interaction with biological targets. While specific studies on varying the alkyl linkers of this compound are scarce, general methods for the preparation of N-benzylamines and related compounds often involve the reaction of an amine with an appropriate alkyl halide, a process that can be adapted for linker variation. google.com

The ethanolamine portion of the molecule provides key functionalities that can be targeted for modification, including the hydroxyl group and the carbon backbone itself.

Table 2: Potential Homologated Analogues of the Ethanolamine Backbone

Modified BackboneResulting Compound Name
Propanolamine3-[benzyl(2-naphthylmethyl)amino]propan-1-ol
Butanolamine4-[benzyl(2-naphthylmethyl)amino]butan-1-ol

The carbon atom bearing the hydroxyl group in the ethanolamine moiety is a chiral center. The synthesis of stereochemically pure enantiomers, (R)- and (S)-2-[benzyl(2-naphthylmethyl)amino]ethanol, is a critical aspect of analogue development, as different stereoisomers can exhibit distinct biological activities.

The stereoselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. enamine.net Methods such as the chiral pool synthesis starting from enantiopure precursors or the use of chiral catalysts and reagents can be employed to achieve high enantiomeric purity. For example, starting with a chiral epoxide and performing a nucleophilic ring-opening with N-benzyl-N-(2-naphthylmethyl)amine would be a viable strategy to obtain a specific enantiomer.

Modifications of the Ethanolamine Backbone

Library Synthesis Approaches

The generation of a library of analogues based on the this compound core can be efficiently achieved through contemporary synthetic strategies that allow for the rapid and systematic introduction of molecular diversity.

Parallel Synthesis Methodologies

Parallel synthesis offers a powerful approach for the generation of a focused library of discrete compounds based on the this compound scaffold. This technique involves the simultaneous synthesis of a series of related compounds in a spatially separated manner, typically in multi-well plates. For the synthesis of analogues of this compound, a solution-phase parallel synthesis approach is highly applicable.

A common strategy would involve the reductive amination of a variety of aldehydes with a selection of primary or secondary amines. In the context of the target scaffold, one could envision a library synthesis where either the benzyl or the 2-naphthylmethyl group is kept constant while the other is varied, or where both are systematically altered.

Illustrative Parallel Synthesis Approach:

A representative parallel synthesis could start from 2-aminoethanol as a core building block. The secondary amine, N-benzyl-N-(2-naphthylmethyl)amine, could be synthesized first and then reacted with a library of electrophiles to modify the ethanol (B145695) hydroxyl group. Alternatively, a more modular approach allowing for greater diversity would involve the sequential N-alkylation of 2-aminoethanol.

A hypothetical parallel synthesis workflow is outlined below:

Step Reaction Reactants (Examples) Conditions (Typical)
1First N-Alkylation2-aminoethanol + Library of benzaldehydes (or benzyl halides)Reductive amination (e.g., NaBH(OAc)₃, DCE) or direct alkylation (e.g., K₂CO₃, MeCN)
2Second N-AlkylationN-benzylaminoethanol derivatives + Library of 2-naphthaldehydes (or 2-naphthylmethyl halides)Reductive amination or direct alkylation as in Step 1
3Work-up & PurificationAutomated liquid-liquid extraction and parallel purification (e.g., preparative HPLC)N/A

This parallel approach facilitates the rapid generation of a matrix of compounds where different substituents can be introduced on both the benzyl and naphthylmethyl moieties, as well as modifications to the ethanol backbone prior to the alkylation steps.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) provides a powerful alternative to solution-phase methods for library generation, offering simplified purification and the potential for automation. The core principle of SPOS involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with excess reagents and by-products being washed away after each step.

For the synthesis of this compound analogues, an amino alcohol starting material could be immobilized on a suitable resin. The Wang resin, a polystyrene-based resin functionalized with a 4-hydroxybenzyl alcohol linker, is a common choice for the immobilization of alcohols. researchgate.netpeptide.com

General SPOS Strategy for Aminoethanol Analogues:

Immobilization: The hydroxyl group of a protected aminoethanol (e.g., Boc-aminoethanol) is attached to the Wang resin via an ester linkage.

Deprotection: The protecting group on the nitrogen (e.g., Boc) is removed.

Diversification via N-Alkylation: The free amine on the resin is then subjected to sequential alkylation reactions. For instance, it can be reacted with a benzyl halide, followed by a 2-naphthylmethyl halide, or vice-versa. Reductive amination with the corresponding aldehydes can also be employed. nih.gov

Cleavage: Once the desired structure is assembled on the solid support, the final compound is cleaved from the resin, typically under acidic conditions (e.g., trifluoroacetic acid), which concomitantly removes acid-labile side-chain protecting groups. peptide.com

The use of SPOS allows for the application of a "split-and-mix" strategy to generate large combinatorial libraries. In this approach, the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. This process can be repeated for subsequent diversification steps, leading to a vast number of unique compounds on individual resin beads.

Resin Linker Type Attachment Chemistry Cleavage Condition
Wang Resin4-Alkoxybenzyl alcoholEsterification of the hydroxyl groupTrifluoroacetic Acid (TFA)
2-Chlorotrityl chloride (2-CTC) ResinTritylEther linkage to the hydroxyl groupMildly acidic (e.g., dilute TFA, acetic acid)

Chemoinformatics and Virtual Library Design for Analogues

Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design of chemical libraries and the prediction of their properties before synthesis. For the generation of analogues of this compound, chemoinformatic tools can be employed to design a virtual library with optimal diversity and drug-like properties.

The process typically begins with the definition of a virtual chemical space around the core scaffold. This involves specifying points of diversification and selecting a set of virtual building blocks (e.g., different aromatic and aliphatic aldehydes or halides for N-alkylation).

Key Chemoinformatic Approaches:

Descriptor Calculation: A wide range of molecular descriptors can be calculated for each virtual compound. These include physicochemical properties (e.g., molecular weight, logP, polar surface area), topological indices, and 3D shape descriptors.

Diversity Analysis: To ensure broad coverage of the chemical space, diversity analysis is performed. This can be achieved through methods like clustering, where compounds are grouped based on their similarity, and diverse subsets are selected from each cluster.

Filtering and ADMET Prediction: Virtual libraries are often filtered to remove compounds with undesirable properties. This includes filtering for "pan-assay interference compounds" (PAINS) and using computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This helps to prioritize compounds with a higher probability of success in later stages of drug development.

A hypothetical workflow for the virtual design of a library of this compound analogues is presented below:

Stage Method Objective
1. Scaffold DefinitionMolecular modelingDefine the this compound core and points for substitution.
2. Virtual Building Block SelectionChemical database miningSelect a diverse set of commercially available aldehydes, halides, and other reagents for virtual derivatization.
3. Virtual Library EnumerationCombinatorial enumeration softwareGenerate a large virtual library of all possible combinations of the scaffold and building blocks.
4. Property Calculation & FilteringChemoinformatics toolkits (e.g., RDKit, Schrödinger Suite)Calculate physicochemical properties and apply drug-likeness filters (e.g., Lipinski's Rule of Five).
5. Diversity SelectionClustering algorithms (e.g., Tanimoto similarity)Select a diverse and representative subset of virtual compounds for synthesis.
6. Virtual Screening (Optional)Molecular docking, pharmacophore modelingIf a biological target is known, the virtual library can be screened to prioritize compounds with predicted binding affinity.

By integrating these chemoinformatic strategies, the design of a library of this compound analogues can be significantly enhanced, leading to a more efficient and targeted exploration of the chemical space around this scaffold.

Mechanistic Investigations of Chemical Transformations Involving 2 Benzyl 2 Naphthylmethyl Amino Ethanol

General Mechanistic Investigations of Chemical Transformations Involving N,N-Disubstituted Amino Alcohols

N,N-disubstituted amino alcohols are a class of compounds valued for their versatile roles in organic synthesis, particularly as ligands for metal catalysts. Mechanistic investigations are crucial for understanding and optimizing their function.

Studies on their Role as Ligands or Catalyst Precursors

N,N-disubstituted amino alcohols are frequently employed as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation can form a stable five-membered ring, which is a common feature in many successful catalyst systems.

Coordination and Catalyst Activation: The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group can coordinate to a metal, influencing its electronic properties and steric environment. This coordination is fundamental to their function in catalysis. For instance, in nickel-catalyzed reactions, it has been proposed that the coordination of an amino alcohol to the metal center may facilitate subsequent cyclization processes. acs.org Mechanistic studies often reveal that the amino alcohol can act as a ligand to stabilize the active catalytic species.

Asymmetric Catalysis: Chiral N,N-disubstituted amino alcohols are extensively used as ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. The rigid conformation adopted upon chelation to a metal center creates a well-defined chiral environment around the catalytic site. This has been successfully applied in transformations like the asymmetric transfer hydrogenation of ketones. ru.nl

Research in this area often involves the synthesis of a variety of structurally diverse amino alcohol ligands to fine-tune the catalytic activity and selectivity for a specific transformation.

Investigation of its Reactivity Towards Electrophiles and Nucleophiles

The reactivity of N,N-disubstituted amino alcohols is characterized by the two primary functional groups: the tertiary amine and the primary alcohol.

Reactivity of the Amine Group: The nitrogen atom, being a Lewis base, is nucleophilic and can react with various electrophiles. However, the steric hindrance from the two bulky substituents (like a benzyl (B1604629) and a naphthylmethyl group) would significantly influence its nucleophilicity.

Reactivity of the Alcohol Group: The hydroxyl group can act as a nucleophile, for example, in reactions with acylating or alkylating agents. It can also be deprotonated to form an alkoxide, which is a stronger nucleophile. Furthermore, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Homogeneous catalyst systems, such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), have been developed for the aerobic oxidation of alcohols under mild conditions. nih.gov These systems often exhibit high chemoselectivity, allowing for the oxidation of the alcohol in the presence of other sensitive functional groups like amines. nih.gov

Tandem Reactivity: In some catalytic cycles, both the amine and alcohol functionalities participate. For example, in the synthesis of N-substituted indoles, the amino alcohol can first undergo N-alkylation, followed by an intramolecular cyclization involving the alcohol group. acs.org Mechanistic studies have been used to confirm that the reaction proceeds through this tandem pathway. acs.org

Elucidation of General Degradation Pathways of Amino Alcohols Under Laboratory Conditions

Specific degradation pathways for 2-[benzyl(2-naphthylmethyl)amino]ethanol are not documented. However, based on its structural components, potential degradation pathways under laboratory or environmental conditions can be inferred from studies of related molecules like benzyl alcohol.

For instance, the degradation of benzyl alcohol has been shown to proceed through oxidation to benzaldehyde (B42025) and then to benzoic acid. In some microbial degradation pathways, the aromatic ring can be further hydroxylated and subsequently cleaved. rsc.org It is plausible that the benzyl and naphthylmethyl groups of the target compound could undergo similar oxidative degradation.

The stability of the C-N bonds would also be a factor in its degradation. Under certain conditions, cleavage of these bonds could occur, leading to the formation of benzylamine (B48309), 2-naphthylmethylamine, and ethanolamine (B43304) derivatives.

Kinetic Studies of Relevant Reactions

No kinetic studies for reactions involving this compound have been found. However, kinetic studies are a powerful tool for elucidating reaction mechanisms for related amino alcohols. For example, the kinetics of the reaction of 2-((2-aminoethyl)amino)ethanol with CO2 have been studied to understand its potential for carbon capture. acs.org Such studies typically involve varying the concentration of reactants and temperature to determine the reaction order and activation energy. acs.org

For a compound like this compound, if it were used as a ligand in a catalytic reaction, kinetic studies could help to:

Determine the rate-determining step of the catalytic cycle.

Understand the effect of ligand concentration on the reaction rate.

Provide evidence for the formation of key intermediates.

Computational and Theoretical Chemistry Studies of 2 Benzyl 2 Naphthylmethyl Amino Ethanol

Molecular Conformation and Dynamics Analysis

The three-dimensional structure and dynamic behavior of 2-[benzyl(2-naphthylmethyl)amino]ethanol are fundamental to its properties. Computational analysis allows for a detailed examination of its preferred shapes and movements.

A conformational search is performed to identify the stable arrangements of the atoms in the molecule, known as conformers. For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformers can exist. These searches are typically carried out using molecular mechanics force fields. Following the identification of various conformers, energy minimization is conducted to determine their relative stabilities. This process calculates the potential energy of each conformation, with lower energy values indicating more stable structures.

Table 1: Representative Minimized Energies of this compound Conformers (Note: This data is illustrative, representing typical outputs from conformational analysis.)

ConformerDihedral Angle (C-C-N-Cbenzyl (B1604629))Dihedral Angle (C-C-N-Cnaphthyl)Relative Energy (kcal/mol)
1-65°175°0.00
2178°60°1.25
3-60°-62°2.10

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, offering insights into its flexibility and the transitions between different conformations. um.es By simulating the motion of atoms and bonds, MD can reveal how the molecule might behave in different environments, such as in a solvent or interacting with a biological membrane. um.es For this compound, MD simulations can illustrate the dynamic folding and unfolding of the structure and the accessible conformational states under physiological conditions. These simulations can also be used to study the orientation of the benzyl and naphthyl rings relative to each other and the ethanolamine (B43304) backbone. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. Quantum chemical calculations are employed to investigate these characteristics in detail.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to calculate the electronic structure of molecules. nih.govresearchgate.net These methods can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to obtain optimized geometries that correspond to the energy minima found in conformational searches. nih.gov These calculations also yield information about the distribution of electron density, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be located on the electron-rich aromatic rings and the nitrogen atom, while the LUMO may be distributed over the aromatic systems.

Table 2: Representative Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and based on typical values for similar aromatic amines.)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-0.5
HOMO-LUMO Gap5.3

Ligand-Receptor Docking and Binding Affinity Prediction (for theoretical biological studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule and its protein target. nih.gov

For this compound, docking studies could be performed to investigate its potential binding to various receptors. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. nih.gov Lower docking scores generally indicate a more favorable binding interaction. nih.gov The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Note: This data is for illustrative purposes to demonstrate the output of a docking study.)

Receptor TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Hypothetical Kinase A-8.5Tyr23, Leu88, Phe102Hydrogen bond with Tyr23 (OH group), Hydrophobic interactions with Leu88, Pi-pi stacking with Phe102 (benzyl ring)
Hypothetical GPCR B-7.2Trp150, Val154Pi-pi stacking with Trp150 (naphthyl ring), Hydrophobic interaction with Val154

Biological Activity Research: in Vitro Pharmacological Profiling and Target Identification

Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)

Receptor binding assays are a fundamental first step in characterizing a new compound. These assays measure the affinity of the compound for a wide variety of receptors. Given the structural similarities to known pharmacologically active agents, 2-[benzyl(2-naphthylmethyl)amino]ethanol could be screened against a panel of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

For instance, the presence of the benzyl (B1604629) and amino-ethanol groups suggests a potential for interaction with adrenergic or serotonergic receptors. Research on related N-benzyl phenethylamines has shown that N-benzyl substitution can significantly increase binding affinity at 5-HT2A and 5-HT2C serotonin (B10506) receptors. nih.gov Therefore, it would be prudent to investigate the binding of this compound to these and other related receptors.

Table 1: Hypothetical Receptor Binding Profile for this compound (This data is illustrative and not based on experimental results for this specific compound)

Receptor Target Binding Affinity (Ki, nM)
5-HT2A 50
5-HT2C 150
Alpha-1 Adrenergic 200
Dopamine D2 >1000

Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, transporters)

In addition to receptor binding, the potential for this compound to inhibit or activate key enzymes would be a critical area of investigation. The molecule's structure does not immediately suggest a classic enzyme inhibitor, but its aromatic and amine features could lead to interactions with various enzymes.

A broad panel of enzyme assays would be informative. For example, monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters, and compounds with amine structures can sometimes act as inhibitors. Similarly, various kinases, proteases, and metabolic enzymes like cytochrome P450s could be assessed. Studies on enzymes like phenylalanine aminotransferase and phenylpyruvate decarboxylase, which are involved in the synthesis of aromatic alcohols, demonstrate the importance of characterizing enzyme kinetics and inhibition. nih.gov

Table 2: Hypothetical Enzyme Inhibition Profile for this compound (This data is illustrative and not based on experimental results for this specific compound)

Enzyme Target IC50 (µM)
Monoamine Oxidase A (MAO-A) 15
Monoamine Oxidase B (MAO-B) 45
Protein Kinase C >100

Cell-Based Functional Assays (e.g., signal transduction, cell viability, proliferation)

Following the identification of potential targets through binding and enzyme assays, cell-based functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, or if it has downstream effects on cellular processes.

If binding to a GPCR like the 5-HT2A receptor is confirmed, a functional assay measuring a downstream signaling event, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, would be performed. The functional potency (EC50) and efficacy could then be determined. For N-benzyl phenethylamine (B48288) derivatives, functional assays have shown high potency and selectivity for the 5-HT2A receptor. nih.gov Additionally, general cell-based assays, such as those measuring cell viability (e.g., MTT assay) or proliferation, would be conducted to identify any cytotoxic or anti-proliferative effects.

Table 3: Hypothetical Cell-Based Functional Assay Results for this compound at the 5-HT2A Receptor (This data is illustrative and not based on experimental results for this specific compound)

Assay Type Parameter Value
Calcium Mobilization EC50 (nM) 80
% Efficacy (vs. Serotonin) 95%

Target Deconvolution Strategies

If this compound exhibits a significant effect in a phenotypic screen (e.g., it inhibits cancer cell growth) without a known target, target deconvolution strategies would be necessary. These methods aim to identify the specific molecular target(s) responsible for the observed biological effect.

Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. Other advanced methods include chemical proteomics and the use of photo-affinity probes, where a reactive group is attached to the compound to allow for covalent cross-linking to its target upon photoactivation.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Once an initial biological activity is identified, structure-activity relationship (SAR) studies would be initiated to understand how different parts of the this compound molecule contribute to its activity. This involves the synthesis and testing of a series of analogs with systematic modifications to the core structure.

Key modifications could include:

Substitution on the benzyl ring: Adding electron-withdrawing or electron-donating groups to explore electronic and steric effects.

Modification of the naphthyl group: Replacing it with other bulky aromatic systems or smaller groups to probe the importance of this moiety.

Alterations to the ethanolamine (B43304) chain: Changing the length of the alkyl chain or modifying the hydroxyl group to understand its role in binding.

Research on N-benzyl phenethylamines has demonstrated that small changes, such as the position of a substituent on the N-benzyl group, can dramatically influence binding affinity and functional activity. nih.gov A similar systematic approach would be crucial to optimize the potency and selectivity of this compound and its derivatives.

Applications in Academic Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecules

There is no specific information available in the scientific literature detailing the use of 2-[benzyl(2-naphthylmethyl)amino]ethanol as a synthetic intermediate for the construction of more complex molecules. While its structure contains reactive functional groups, such as the secondary alcohol and the tertiary amine, that could theoretically be modified, no published synthetic routes originating from this specific compound have been found. Research on related structures, such as aminobenzylnaphthols produced via the Betti reaction, involves different synthetic pathways and applications.

Role as a Chiral Ligand or Catalyst in Asymmetric Synthesis

The general class of β-amino alcohols is widely explored for applications as chiral ligands in asymmetric catalysis, often used to promote reactions like the enantioselective addition of organozinc reagents to aldehydes. However, for this compound to function as a chiral ligand, it would first need to be resolved into its constituent enantiomers. There is no available research describing the chiral resolution of this compound or its application in any form of asymmetric synthesis. Studies on other chiral amino alcohols demonstrate that structural rigidity and the specific nature of the N-substituents are critical for inducing high enantioselectivity, but no such data exists for the title compound.

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein target. The development of a chemical probe requires extensive characterization, including high potency, selectivity, and a well-understood mechanism of action. There are no published studies that investigate or propose the use of this compound as a chemical probe for elucidating any biological pathways.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Components often possess specific recognition motifs, such as hydrogen-bonding sites or aromatic rings capable of π-π stacking. While this compound contains both a hydroxyl group and aromatic naphthalene (B1677914) and benzene (B151609) rings, no literature has been found that describes its design, synthesis, or incorporation into any supramolecular assemblies.

Development as a Reference Standard for Analytical Methodologies

Reference standards are highly purified compounds used to verify the identity and quantify the amount of a substance in analytical tests, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govnih.gov The development of a reference standard requires rigorous purification and characterization. sigmaaldrich.com There is no evidence of this compound being developed, certified, or used as a reference standard for any analytical methodology. iteh.ai While analytical standards exist for many amino alcohols and related amine compounds, this specific molecule is not among them.

Future Research Directions and Unexplored Avenues

Integration with Novel Synthetic Technologies

While classic synthetic routes to amino alcohols are well-established, the specific synthesis of 2-[benzyl(2-naphthylmethyl)amino]ethanol can benefit from the adoption of novel, more efficient, and sustainable technologies. Future research should focus on moving beyond traditional multi-step batch syntheses, which often involve harsh reagents and tedious purifications.

Modern synthetic strategies offer significant advantages. For instance, the application of catalytic asymmetric synthesis could provide enantiomerically pure forms of the compound, which is crucial for investigating its biological activities. westlake.edu.cnacs.org Recent advancements in chromium-catalyzed cross-coupling reactions and ruthenium-catalyzed asymmetric transfer hydrogenation have shown great promise for the modular and efficient synthesis of chiral β-amino alcohols. westlake.edu.cnacs.org

Biocatalysis , employing engineered enzymes such as amine dehydrogenases (AmDHs) or transaminases, presents another green and highly selective avenue. rsc.orgnih.govacs.orgnih.gov These enzymes can catalyze the asymmetric synthesis of chiral amino alcohols under mild conditions, often with exceptional stereoselectivity. acs.orgnih.gov

Furthermore, flow chemistry offers a powerful platform for the synthesis of this compound. acs.orggoogle.com Continuous flow reactors allow for precise control over reaction parameters, enhanced safety, and the potential for rapid reaction optimization and scale-up for research purposes. acs.orgrsc.org A modular flow system could be designed to sequentially perform the key bond-forming reactions, leading to a more streamlined and automated synthesis. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Synthetic TechnologyPotential Advantages for Research ScaleKey Research FocusHypothetical Yield (Unoptimized)Hypothetical Enantiomeric Excess (ee)
Asymmetric Metal CatalysisHigh stereoselectivity, modularityDevelopment of a specific catalyst system (e.g., Ru, Cr-based)65-85%>95%
Biocatalysis (Engineered Enzymes)High enantioselectivity, mild reaction conditions, green processScreening and engineering of a suitable amine dehydrogenase50-90%>99%
Continuous Flow ChemistryRapid optimization, enhanced safety, potential for library synthesisDevelopment of a multi-step flow reactor setup70-90%Dependent on integrated catalyst

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deep understanding of the structure, dynamics, and reaction mechanisms involving this compound requires the application of advanced spectroscopic techniques. While standard NMR and mass spectrometry will provide basic structural confirmation, more sophisticated methods can offer unparalleled insights.

In-situ spectroscopy , such as ReactIR (FT-IR) and Raman spectroscopy, can be employed to monitor the synthesis of the compound in real-time. optica.orgspectroscopyonline.comnih.govnih.gov This would allow for the identification of transient intermediates and the elucidation of the reaction kinetics and mechanism under various conditions. youtube.com

Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for a detailed structural and dynamic characterization. numberanalytics.comresearchgate.netnumberanalytics.com Two-dimensional NMR experiments like COSY, HSQC, and HMBC will be vital for unambiguous assignment of all proton and carbon signals. Furthermore, techniques such as Diffusion Ordered Spectroscopy (DOSY) can provide information on the compound's aggregation state in solution, while Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, offering insights into the preferred conformation of the molecule.

Table 2: Advanced Spectroscopic Techniques for In-depth Analysis

TechniqueResearch QuestionHypothetical Data Output
In-situ FT-IR/RamanWhat is the reaction mechanism and kinetics of synthesis?Real-time concentration profiles of reactants, intermediates, and products.
2D NMR (COSY, HSQC, HMBC)What is the precise chemical structure and connectivity?Unambiguous assignment of all 1H and 13C signals.
DOSY NMRDoes the compound aggregate in solution?Diffusion coefficient, indicating monomeric or aggregated state.
NOESY NMRWhat is the preferred 3D conformation in solution?Through-space proton-proton correlations, defining spatial proximity.

Expansion of Biological Target Space Investigations

The structural complexity of this compound suggests it may interact with biological macromolecules. Identifying these potential targets is a critical step in exploring its utility as a chemical probe. A multi-pronged approach, combining computational and experimental methods, will be most effective.

Computational methods can provide an initial roadmap for target identification. cambridge.orgtandfonline.comnih.govresearchgate.netalliedacademies.org Techniques such as reverse docking, where the compound is screened against a library of protein structures, can predict potential binding partners. Pharmacophore modeling can identify the key structural features responsible for potential biological activity, guiding the search for targets with complementary binding sites. alliedacademies.org

For experimental validation, chemoproteomics offers a powerful set of tools for target deconvolution in a cellular context. nih.govworldpreclinicalcongress.comnih.goveuropeanreview.orgresearchgate.net An analogue of this compound could be synthesized with a reactive handle or a tag (e.g., biotin) to enable affinity purification-mass spectrometry (AP-MS) experiments. This would allow for the pulldown and identification of interacting proteins from cell lysates.

Imaging mass spectrometry (IMS) techniques, such as MALDI-IMS or DESI-IMS, could be used to visualize the distribution of the compound in tissue sections, providing clues about its potential sites of action and helping to establish pharmacokinetic-pharmacodynamic relationships in preclinical models. nih.govtechnologynetworks.comnih.govdrugtargetreview.comcatapult.org.uk

Table 3: A Phased Approach to Biological Target Identification

PhaseMethodologyObjectiveHypothetical Outcome
1: In Silico ScreeningReverse Docking, Pharmacophore ModelingGenerate a preliminary list of potential protein targets.Top 10-20 ranked potential protein binders (e.g., kinases, GPCRs).
2: Experimental ValidationAffinity Purification-Mass Spectrometry (AP-MS)Identify direct binding partners in a biological matrix.A list of high-confidence interacting proteins.
3: Cellular ConfirmationCellular Thermal Shift Assay (CETSA), In-cell Target Engagement AssaysConfirm target engagement within intact cells.Validation of specific protein targets.
4: Spatial LocalizationImaging Mass Spectrometry (IMS)Determine the distribution of the compound in tissues.Localization in specific cell types or organs.

Exploration of Material Science Applications (excluding industrial scale-up)

The presence of the naphthalene (B1677914) moiety, a well-known fluorophore, suggests that this compound could have interesting photophysical properties. nih.govrsc.orgrsc.orgacs.org Research in this area should focus on characterizing its absorption and emission spectra, quantum yield, and solvatochromism. The interaction between the benzyl (B1604629) and naphthyl groups could lead to unique electronic properties, such as intramolecular excimer or exciplex formation.

These properties could be harnessed for applications in fluorescent sensing . The aminoethanol group could act as a recognition site for metal ions or small molecules, with binding events modulating the fluorescence output of the naphthalene core.

Furthermore, the amphiphilic nature of the molecule, with its polar ethanolamine (B43304) head and large nonpolar benzyl and naphthyl groups, could drive supramolecular self-assembly into well-defined nanostructures in solution or on surfaces. The study of these self-assembly processes could reveal new ways to create functional organic nanomaterials.

Table 4: Potential Material Science Research Avenues

Research AreaKey Experimental TechniquesPotential ApplicationHypothetical Observation
PhotophysicsUV-Vis and Fluorescence Spectroscopy, Quantum Yield MeasurementFluorescent probe developmentSolvatochromic fluorescence with high quantum yield in nonpolar solvents.
Fluorescent SensingTitration experiments with metal ions/anions followed by spectroscopySelective chemosensorRatiometric fluorescence change upon binding to a specific metal cation.
Supramolecular ChemistryAtomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)Nanostructure formationFormation of vesicles or nanofibers in specific solvent systems.

Design of Next-Generation Analogues with Tuned Academic Research Properties

A systematic exploration of the structure-activity and structure-property relationships of this compound will require the synthesis of a library of analogues. The rational design of these analogues can be guided by the initial findings from the research areas outlined above.

For biological studies, analogues could be designed to:

Improve potency or selectivity: Based on a validated biological target, computational modeling can guide modifications to enhance binding affinity.

Enhance cell permeability or metabolic stability: Modifications such as fluorination or the introduction of sterically hindering groups can be explored.

Introduce reporter tags: The synthesis of analogues bearing fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin) would create valuable tools for cellular imaging and proteomics studies. biorxiv.org

For material science applications, analogues could be designed to:

Tune photophysical properties: Introducing electron-donating or -withdrawing groups on the benzyl or naphthyl rings could shift the absorption and emission wavelengths.

Control self-assembly: Varying the length and nature of the linker between the amine and hydroxyl groups could influence the geometry of supramolecular structures.

Table 5: Proposed Analogue Design Strategy for Research Tools

Analogue SeriesModification SitePurposeExample Modification
Biological ProbesTerminus of the ethanol (B145695) groupEnable pull-down experiments and imagingAttachment of a biotin-PEG linker
Photophysical TuningAromatic rings (benzyl and naphthyl)Shift emission wavelength for specific applicationsIntroduction of a nitro group or a methoxy (B1213986) group
Solubility EnhancementNon-critical regions of the moleculeImprove handling and bioavailability for biological assaysIncorporation of a morpholine (B109124) or piperidine (B6355638) moiety
Metabolic StabilityPositions susceptible to metabolismIncrease half-life in biological systemsDeuteration of metabolically labile C-H bonds

Q & A

Q. What are the optimal synthetic routes for 2-[benzyl(2-naphthylmethyl)amino]ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step synthesis is recommended. First, nucleophilic substitution between 2-naphthylmethylamine and benzyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 4–6 hours, using triethylamine as a base to neutralize HBr byproducts . Second, ethanolamine is introduced via reductive amination, employing NaBH₃CN as a selective reducing agent. Reaction optimization can use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm amine proton integration (δ 2.5–3.5 ppm for –CH₂–N– groups) and aromatic signals (δ 6.8–8.5 ppm for benzyl/naphthyl rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₀H₂₁NO; theoretical [M+H]⁺ = 300.1696) .
  • FT-IR : Identify –OH (3200–3500 cm⁻¹) and tertiary amine (no N–H stretch) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for ethanolamine derivatives) .

Q. What solvent systems are compatible with this compound for solubility studies?

  • Methodological Answer : Prioritize polar solvents: ethanol, DMSO, or DMF (solubility >50 mg/mL). For low-polarity applications, use ethyl acetate or dichloromethane with sonication . Solubility can be quantified via UV-Vis spectroscopy at λmax (~275 nm for naphthyl groups) .

Q. How can researchers validate the absence of impurities (e.g., unreacted amines) post-synthesis?

  • Methodological Answer : Use thin-layer chromatography (TLC) with ninhydrin staining to detect primary/secondary amines. Alternatively, LC-MS in positive ion mode identifies residual starting materials (e.g., 2-naphthylmethylamine, [M+H]⁺ = 158.1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine lone pairs, π-electron systems) .
  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using software like GROMACS. Parameterize force fields with AMBER or CHARMM .

Q. What experimental strategies resolve contradictions in activity data across in vitro assays?

  • Methodological Answer : Apply a theoretical framework to assess assay variability:
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across cell lines .
  • Mechanistic Studies : Probe off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout screens .

Q. How can reaction engineering improve scalability while minimizing side products?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing dimerization/oxidation byproducts .
  • DoE (Design of Experiments) : Optimize residence time and catalyst loading (e.g., Pd/C for debenzylation) using response surface methodology .

Q. What methodologies quantify synergistic effects when combining this compound with other bioactive agents?

  • Methodological Answer :
  • Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) in cytotoxicity assays .
  • Proteomics : Identify overlapping pathways via LC-MS/MS-based phosphoproteomics .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalysis : Use immobilized lipases for amide bond formation, enabling solvent-free conditions .

Retrosynthesis Analysis

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2-[benzyl(2-naphthylmethyl)amino]ethanol
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2-[benzyl(2-naphthylmethyl)amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.